Product packaging for 4-Chloro-2,3,6-trifluorophenol(Cat. No.:)

4-Chloro-2,3,6-trifluorophenol

Cat. No.: B13064067
M. Wt: 182.53 g/mol
InChI Key: RJNMOLXDPKEKAD-UHFFFAOYSA-N
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Description

Academic Importance of Substituted Trifluorophenols

Within the broader class of halogenated phenols, substituted trifluorophenols are of particular academic interest. The presence of three fluorine atoms on the phenol (B47542) ring significantly influences the compound's electronic properties, acidity, and reactivity. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these molecules.

Researchers are particularly interested in how the position of the fluorine substituents affects the compound's chemical behavior. For example, the acidity of the phenolic hydroxyl group is modulated by the inductive effects of the fluorine atoms. This, in turn, influences the compound's role in various chemical reactions. The study of substituted trifluorophenols contributes to a more profound understanding of structure-activity relationships and the fundamental principles of organic chemistry.

Specific Research Focus and Unique Characteristics of 4-Chloro-2,3,6-trifluorophenol

This compound is a specific polysubstituted phenol that has garnered attention in chemical research. Its structure, featuring a chlorine atom and three fluorine atoms at distinct positions on the benzene (B151609) ring, presents a unique combination of electronic and steric effects. This specific substitution pattern makes it a valuable subject for investigating the interplay of different halogen substituents on the reactivity and properties of the aromatic ring.

The presence of both chlorine and fluorine atoms allows for selective chemical modifications, as the carbon-halogen bonds exhibit different reactivities. This selectivity is crucial for the design and synthesis of complex molecules. Research on this compound often involves its use as a starting material or intermediate in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Below is a data table summarizing key identifiers and properties of this compound and related compounds.

PropertyThis compound2,3,6-Trifluorophenol2,4,6-Trifluorophenol (B1297822)
Molecular Formula C₆H₂ClF₃O nih.govF₃C₆H₂OH sigmaaldrich.comC₆H₃F₃O nih.gov
Molecular Weight 182.53 g/mol 148.08 g/mol sigmaaldrich.com148.08 g/mol nih.gov
CAS Number Not available113798-74-6 sigmaaldrich.com2268-17-9 nih.gov
Physical Form Solid (predicted)Solid sigmaaldrich.comNot specified
Melting Point Not available33-37 °C sigmaaldrich.comNot specified

The synthesis of related halogenated compounds often involves multi-step processes. For instance, the synthesis of 4-chloro-2-trifluoromethylbenzonitrile involves nitration, reduction, diazotization, bromination, and finally reaction with cuprous cyanide. google.com Similarly, 4-chloro-2,3,5-trifluorobenzoic acid has been synthesized from methyl 2,3,4,5-tetrafluorobenzoate in three steps. researchgate.net The preparation of 2,3,5,6-tetrafluorophenol (B1216870) can be achieved by reacting 2,3,4,5,6-pentafluorobenzoic acid with an inorganic base and a phase transfer catalyst, followed by decarboxylation. google.com These synthetic routes highlight the complexity and precision required in the synthesis of polysubstituted aromatic compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2ClF3O B13064067 4-Chloro-2,3,6-trifluorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2ClF3O

Molecular Weight

182.53 g/mol

IUPAC Name

4-chloro-2,3,6-trifluorophenol

InChI

InChI=1S/C6H2ClF3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

RJNMOLXDPKEKAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)O)F

Origin of Product

United States

Elucidation of Reaction Mechanisms and Transformation Pathways of 4 Chloro 2,3,6 Trifluorophenol

Oxidative Transformations and Dehalogenation Processes

The oxidative transformation of halogenated phenols is a key process in their environmental degradation and detoxification. This often involves dehalogenation, where a halogen substituent is removed from the aromatic ring. Enzymatic systems, in particular, have been shown to be effective in catalyzing these reactions for a variety of halophenols.

Enzymes, especially those from microorganisms, can catalyze the breakdown of halogenated aromatic compounds. For fluorinated phenols, this process is termed biodefluorination. The mechanisms often involve initial hydroxylation of the aromatic ring, which can lead to the spontaneous or enzymatically catalyzed elimination of a fluoride (B91410) ion. Studies on organisms like Rhodococcus opacus have shown a preference for oxidative defluorination at the C2 position (ortho to the hydroxyl group) over hydroxylation at a non-fluorinated position. oup.com

Heme dehaloperoxidases (DHP), found in marine polychaetes like Amphitrite ornata, are globin-family enzymes that catalyze the hydrogen peroxide (H₂O₂)-dependent oxidative dehalogenation of trihalophenols. nih.gov The general reaction involves the oxidation of a 2,4,6-trihalophenol to its corresponding 2,6-dihalo-1,4-benzoquinone, with the elimination of the halide from the para position. nih.govresearchgate.net For instance, DHP converts 2,4,6-trifluorophenol (B1297822) and 2,4,6-trichlorophenol (B30397) into 2,6-difluoro-1,4-benzoquinone and 2,6-dichloro-1,4-benzoquinone, respectively. nih.govacs.org

Computational studies on the reaction of 2,4,6-trifluorophenol with DHP's Compound I intermediate provide a detailed view of the initial activation step. acs.orgacs.org The reaction mechanism is believed to commence with the abstraction of the hydrogen atom from the phenolic hydroxyl group by the ferryl-oxo species of Compound I. acs.org

This hydrogen atom abstraction (HAT) passes through a low-energy transition state to generate a phenoxyl radical intermediate and the enzyme's Compound II species. acs.org Calculations show that the free energy barriers for this initial HAT step are quite low, in the range of 3.0-5.0 kcal/mol, indicating a rapid reaction. acs.org This is consistent with the relative weakness of the phenolic O-H bond. acs.org For 4-Chloro-2,3,6-trifluorophenol, a similar HAT mechanism is the most probable initiating step in its enzymatic oxidation, forming a 4-chloro-2,3,6-trifluorophenoxyl radical.

Table 1: Calculated Free Energy Barriers for Hydrogen Atom Abstraction from 2,4,6-Trifluorophenol by DHP Compound I

Spin StateFree Energy Barrier (ΔG‡) in kcal/mol
Doublet3.0
Quartet5.0

Data sourced from computational studies on 2,4,6-trifluorophenol. acs.org

Following the initial hydrogen atom abstraction, the reaction pathway for 2,4,6-trifluorophenol involves the rebound of the hydroxyl group from the enzyme's active site onto the newly formed phenoxyl radical. acs.orgacs.org This "OH rebound" can occur at either the ortho- or para-positions of the aromatic ring, leading to the formation of neutral hydroxycyclohexadienone intermediates. acs.orgacs.org

Specifically, attack at the para-position forms 2,4,6-trifluoro-4-hydroxycyclohexadienone. acs.org This intermediate is key to dehalogenation. The final step is the elimination of hydrogen fluoride (HF), assisted by a proton from the solvent or a nearby protein residue, to yield the final product, 3,5-difluoro-para-benzoquinone. acs.org A similar pathway is proposed for this compound, where after the initial HAT, an OH rebound would form a chloro-trifluoro-hydroxycyclohexadienone intermediate. The subsequent elimination could theoretically involve either the chlorine or one of the fluorine atoms, depending on factors like bond strength and the specific enzymatic environment.

Chemodivergence refers to the ability of a single catalyst to yield different products from a single substrate under slightly varied conditions or with different substrates. This phenomenon is observed in the oxidation of halophenols by some artificial peroxidases. For example, the artificial enzyme Fe-MC6*a catalyzes the dehalogenation of 4-fluorophenol (B42351) to 1,4-benzoquinone, whereas it selectively converts 4-chlorophenol (B41353) into oligomeric products formed via C-O bond coupling. mdpi.com

The control over this product distribution is believed to hinge on the fate of the initial phenoxyl radical intermediate. mdpi.com An accumulation of the radical species favors self-coupling and polymerization, while its rapid conversion to a carbocation intermediate facilitates the selective formation of the benzoquinone. mdpi.com For a substrate like this compound, with multiple halogen substituents, an enzyme's ability to control the lifetime and reactivity of the initial radical would be crucial in determining the reaction outcome, such as which halogen is eliminated and whether monomeric quinones or polymeric products are formed.

The nature, number, and position of halogen substituents on the phenol (B47542) ring significantly influence the rate and efficiency of enzymatic catalysis. Both steric and electronic effects play a critical role.

Electronic Effects: The binding affinity of various 4-halophenols to DHP follows the trend I > Br > Cl > F > H, which is influenced by the electronic properties and size of the halogen. nih.gov The high electronegativity of fluorine atoms in this compound would withdraw electron density from the aromatic ring, affecting its interaction with the enzyme's active site and its redox potential.

Steric Effects: Steric hindrance can impact the substrate's ability to access the catalytic site. Studies with the artificial peroxidase Fe-MC6*a showed that turnover numbers (TONs) increased with the degree of chlorination from 4-chlorophenol to 2,4,6-trichlorophenol. mdpi.com However, for heavily substituted phenols like pentachlorophenol (B1679276) and pentafluorophenol, the activity decreased, which was attributed to steric hindrance preventing an optimal approach to the active site. mdpi.com The specific arrangement of one chlorine and three fluorine atoms in this compound would create a unique steric profile that dictates its fit within an enzyme's active site, thereby modulating its transformation rate.

Table 2: Turnover Numbers (TON) for the Oxidation of Various Halophenols by an Artificial Peroxidase (Fe-MC6*a)

SubstrateTurnover Number (TON)
4-Chlorophenol (4-CP)325
2,4-Dichlorophenol (B122985) (2,4-DCP)2588
2,4,6-Trichlorophenol (2,4,6-TCP)3850
2,4,6-Trifluorophenol (2,4,6-TFP)3825
Pentafluorophenol (PFP)142
Pentachlorophenol (PCP)186

Data demonstrates how the degree and type of halogenation affect catalytic efficiency. mdpi.com

Advanced Chemical Oxidation Processes

Advanced chemical oxidation processes (AOPs) are a set of procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). researchgate.net These processes are considered highly effective for the degradation of persistent organic pollutants like halogenated phenols.

Ozonation Mechanisms and Kinetics in Halogenated Phenol Degradation

Ozonation is an effective method for the degradation of phenolic compounds in aqueous solutions. tandfonline.comdeswater.com The reaction of ozone with organic compounds can occur through two primary pathways: direct reaction with molecular ozone or indirect reaction with hydroxyl radicals formed from ozone decomposition, particularly at higher pH. mdpi.com For halogenated phenols, the reactivity is influenced by the nature and position of the halogen substituents.

The degradation of phenol and its chlorinated derivatives by ozone has been shown to be pH-dependent, with an increased decomposition rate observed at higher pH values. tandfonline.com This is attributed to the enhanced formation of highly reactive hydroxyl radicals. mdpi.com The reaction rate constants for ozone with various substituted phenols are typically high, indicating rapid degradation. researchgate.net For instance, studies on chlorophenols have shown that the ozonation process proceeds quickly. tandfonline.com

The degradation of halogenated phenols by ozonation typically leads to the formation of various intermediates, including other phenolic compounds, quinones, and carboxylic acids, before eventual mineralization to carbon dioxide and water. tandfonline.com For instance, the ozonation of 2,4,6-tribromophenol (B41969) can produce dimers and brominated benzoquinones as intermediate products. nih.gov

Table 1: Ozonation Reaction Mechanisms of Halophenolate Anions

Reaction Mechanism Description
1,3-Dipolar Cycloaddition Ozone adds across a double bond in the aromatic ring, leading to ring cleavage.
Oxygen Addition An oxygen atom from ozone is transferred to the aromatic ring, forming a hydroxylated intermediate.
Single Electron Transfer An electron is transferred from the phenolate (B1203915) anion to ozone, initiating a radical chain reaction.

Data sourced from a study on the ozonation of typical halophenols. nih.gov The applicability of these mechanisms to this compound is inferred from general principles of halophenol reactivity.

Photochemical Degradation Pathways of Halogenated Aromatics

Photochemical degradation is a significant pathway for the transformation of halogenated aromatic compounds in the environment. copernicus.orgcopernicus.org This process involves the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions, including dehalogenation and oxidation. copernicus.orgcopernicus.org The presence of photosensitizers can enhance the degradation process.

The rate and pathway of photochemical degradation are influenced by several factors, including the structure of the parent compound, the type of halogen substituent, and environmental conditions such as temperature and humidity. copernicus.orgcopernicus.org Studies on halogenated polycyclic aromatic hydrocarbons (XPAHs) have shown that photoirradiation promotes their transformation, with brominated compounds degrading faster than chlorinated ones. copernicus.orgcopernicus.org This suggests that the carbon-halogen bond strength plays a crucial role in the photodegradation process.

For halogenated phenols, photochemical degradation can proceed through various mechanisms. One proposed pathway involves dehalogenation followed by oxidation. copernicus.orgcopernicus.org The initial step is often the cleavage of the carbon-halogen bond, which is the weakest bond in many cases. This can be followed by reactions with reactive oxygen species, leading to the formation of hydroxylated intermediates and eventual ring cleavage. copernicus.orgcopernicus.org

While specific studies on the photochemical degradation of this compound are limited, research on related compounds like 2,4,6-trifluorophenol has shown that it can be converted through pathways involving simultaneous hydroxylation and defluorination. researchgate.netresearchgate.net The degradation of fluorophenols can also proceed via the formation of fluorocatechols as initial intermediates. researchgate.net

Substituent-Directed Reactivity in Aromatic Systems

The reactivity and regioselectivity of electrophilic aromatic substitution reactions are significantly influenced by the nature of the substituents on the aromatic ring. numberanalytics.com Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing.

Regioselectivity Principles in Halogenated Phenol Reactivity

In halogenated phenols, the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. numberanalytics.comlibretexts.org Halogen atoms, on the other hand, are deactivating yet ortho-, para-directing. libretexts.orgquora.com This is because their electron-withdrawing inductive effect outweighs their electron-donating resonance effect, making the ring less reactive than benzene (B151609), but the resonance effect still directs incoming electrophiles to the ortho and para positions. libretexts.orgaakash.ac.in

When both a hydroxyl group and halogen atoms are present, as in this compound, the directing effects can be complex. The powerful ortho-, para-directing influence of the hydroxyl group will be a dominant factor. However, the positions already occupied by fluorine atoms (ortho and meta to the hydroxyl group) and a chlorine atom (para to the hydroxyl group) will sterically and electronically influence further substitution.

Catalysts can be employed to control the regioselectivity of halogenation on phenols. nsf.govnih.govscientificupdate.comnih.gov For instance, certain catalysts can promote ortho-chlorination over the generally favored para-substitution. nsf.govscientificupdate.comnih.gov

Mechanistic Insights into Halogen Atom Influence on Reaction Outcomes

Halogen atoms influence reaction outcomes in aromatic systems through a combination of inductive and resonance effects. libretexts.orgaakash.ac.in The inductive effect is the withdrawal of electron density through the sigma bond due to the high electronegativity of halogens. libretexts.org The resonance effect involves the donation of lone pair electrons from the halogen into the pi system of the aromatic ring. libretexts.org

In this compound, the three fluorine atoms and one chlorine atom exert a strong electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring and thus its reactivity. The fluorine atoms, being more electronegative, will have a stronger inductive effect than the chlorine atom. The resonance effect of all four halogens will donate some electron density back to the ring, particularly at the ortho and para positions relative to each halogen.

The presence of multiple halogens can also influence the stability of intermediates formed during a reaction. For example, in the degradation of halogenated phenols, the stability of radical or cationic intermediates can be affected by the electronic properties of the halogen substituents, thereby influencing the reaction pathway and products.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,4,6-tribromophenol
2,4,6-trifluorophenol
4-fluorophenol
Benzene
Carbon dioxide
Water
Fluorocatechols
1,4-benzoquinone

Advanced Spectroscopic Characterization and Analytical Investigations of 4 Chloro 2,3,6 Trifluorophenol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Interactions

NMR spectroscopy is a powerful tool for elucidating the structure and behavior of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H and ¹⁹F NMR Chemical Shift Analysis for Structural Elucidation

The chemical shift in NMR is highly sensitive to the electronic environment of a nucleus. In 4-Chloro-2,3,6-trifluorophenol, both ¹H and ¹⁹F NMR are instrumental for structural confirmation and analysis.

The ¹H NMR spectrum is expected to show a single resonance for the proton at the 5-position, with its chemical shift influenced by the adjacent fluorine and chlorine atoms. The hydroxyl proton's chemical shift will be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹⁹F NMR spectroscopy provides more detailed structural information due to the larger chemical shift range of the ¹⁹F nucleus and its sensitivity to the electronic effects of neighboring substituents. For an analogue, 2,3,6-trifluorophenol, the ¹⁹F NMR chemical shifts have been reported and provide a basis for predicting the spectrum of this compound. The introduction of a chlorine atom at the 4-position is expected to cause a downfield shift for the fluorine atoms, particularly for the fluorine at the 6-position.

Table 1: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound and Analogues

CompoundNucleusPositionChemical Shift (ppm)Multiplicity
This compound¹HH-5~7.0-7.5ddd
¹HOHVariables
¹⁹FF-2~ -140 to -150m
¹⁹FF-3~ -155 to -165m
¹⁹FF-6~ -135 to -145m
2,4,6-Trichlorophenol (B30397) chemicalbook.com¹HH-3,57.27s
¹HOH5.88s
2,4,6-Trifluorophenol (B1297822) nih.gov¹HH-3,56.75t
¹⁹FF-2,6-139.5d
¹⁹FF-4-125.0t

Note: Chemical shifts for this compound are predictive and based on data from analogues. Actual values may vary. 's' denotes singlet, 'd' doublet, 't' triplet, 'ddd' doublet of doublet of doublets, and 'm' multiplet.

Studies of Spin-Lattice (T1) and Spin-Spin (T2) Relaxation Dynamics

Spin-lattice (T1) and spin-spin (T2) relaxation times provide insights into the motional dynamics of molecules in solution. T1 relaxation is the process by which the nuclear spins return to thermal equilibrium with the surrounding lattice, while T2 relaxation describes the decay of transverse magnetization due to interactions between spins. mri-q.comorganicchemistrydata.org

For phenols in solution, relaxation times are influenced by molecular size, shape, and aggregation. nih.gov Studies on halogenated phenols have shown that T1 and T2 values for both ¹H and ¹⁹F nuclei decrease with increasing concentration or upon interaction with other molecules, indicating a reduction in molecular mobility. nih.gov For this compound, measuring T1 and T2 would allow for the characterization of its rotational correlation time, providing information on its effective size and shape in solution.

Application of Diffusion Ordered Spectroscopy (DOSY) for Association Phenomena

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. youtube.comyoutube.com This is particularly useful for studying non-covalent interactions, such as hydrogen bonding and aggregation, which lead to changes in the effective size of a molecule and thus its diffusion rate.

In the context of this compound, DOSY can be used to investigate self-association through intermolecular hydrogen bonding. At higher concentrations, the formation of dimers or larger aggregates would result in a slower diffusion coefficient compared to the monomeric species at low concentrations. This technique can also be employed to study interactions with other molecules, such as hydrogen bond acceptors or donors.

Spectroscopic Probes for Intramolecular and Intermolecular Hydrogen Bonding

The presence of a hydroxyl group and ortho-halogen substituents in this compound allows for the possibility of both intramolecular and intermolecular hydrogen bonding.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydroxyl proton and the ortho-fluorine atom at the 2-position. The strength of this interaction in 2-halophenols has been a subject of considerable research. rsc.org Spectroscopic evidence from IR and NMR can be used to probe this interaction. In IR spectroscopy, the presence of an intramolecular hydrogen bond leads to a red shift of the O-H stretching frequency. In ¹H NMR, the chemical shift of the hydroxyl proton can be indicative of intramolecular hydrogen bonding, although this is also heavily influenced by solvent effects.

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and an electronegative atom (oxygen or halogen) of another. This is a concentration-dependent phenomenon. In ¹H NMR, the chemical shift of the hydroxyl proton will shift downfield with increasing concentration as intermolecular hydrogen bonding becomes more prevalent.

Quantitative Analysis of Substituent Effects on Spectroscopic Signatures

The chemical shifts in NMR spectra are highly sensitive to the electronic effects of substituents on the aromatic ring. The chlorine and fluorine atoms in this compound exert both inductive and resonance effects, which modulate the electron density at different positions on the ring and, consequently, the shielding of the ¹H and ¹⁹F nuclei.

Quantitative analysis of these substituent effects can be performed by comparing the chemical shifts of this compound with those of simpler analogues like phenol (B47542), chlorophenols, and fluorophenols. The Hammett equation can be applied to correlate the chemical shifts with the electronic parameters of the substituents, providing a quantitative measure of their influence. acs.org

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms, the strength of the chemical bonds, and the molecular geometry.

For this compound, the IR and Raman spectra will exhibit a series of characteristic bands corresponding to the vibrations of the phenol ring, the C-H bond, the O-H bond, and the C-Cl and C-F bonds. The analysis of these spectra allows for the identification of functional groups and provides insights into the molecular structure and bonding.

The O-H stretching vibration is particularly sensitive to hydrogen bonding. In a non-polar solvent and at low concentration, a sharp band corresponding to the free O-H stretch is expected. The formation of intermolecular hydrogen bonds at higher concentrations leads to the appearance of a broad, lower-frequency band. The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum and their precise frequencies will be influenced by their position on the aromatic ring and coupling with other vibrational modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
O-H Stretch (free)3600 - 3650Sharp band
O-H Stretch (H-bonded)3200 - 3500Broad band
C-H Stretch (aromatic)3000 - 3100
C=C Stretch (aromatic)1400 - 1600Multiple bands
C-F Stretch1100 - 1400Strong in IR
C-O Stretch1200 - 1260
C-Cl Stretch600 - 800
O-H Bend (in-plane)1300 - 1400
C-H Bend (out-of-plane)800 - 900

Note: These are general ranges and the actual frequencies for this compound may vary due to the specific substitution pattern and intermolecular interactions.

Compound Names

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While a dedicated spectrum for this specific isomer is not publicly available, the expected vibrational frequencies can be inferred from analyses of closely related fluorinated and chlorinated phenols.

The most prominent feature in the FT-IR spectrum of a phenol is the O-H stretching vibration, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations in fluorinated aromatic compounds are strong and typically found in the 1100-1400 cm⁻¹ range. The C-Cl stretch is generally weaker and appears at lower frequencies, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Based on data from analogous compounds like 2-fluorophenol (B130384) and 2,4,6-trifluorophenol, a table of expected vibrational assignments for this compound can be constructed. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Expected FT-IR Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchPhenolic -OH3200 - 3600Strong, Broad
C-H StretchAromatic C-H3000 - 3100Medium
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-F StretchAryl-F1100 - 1400Strong
O-H BendPhenolic -OH1180 - 1260Medium
C-Cl StretchAryl-Cl600 - 800Medium-Weak
C-H Out-of-Plane BendAromatic C-H750 - 900Strong

Fourier-Transform Raman (FT-Raman) Spectroscopic Characterization

Complementary to FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule by detecting scattered light. Vibrations that are symmetric and involve a change in the polarizability of the molecule are typically strong in Raman spectra. For this compound, this technique is particularly useful for characterizing the aromatic ring and the carbon-halogen bonds.

The symmetric "breathing" mode of the aromatic ring, which involves the entire ring expanding and contracting, usually gives a very strong signal in the Raman spectrum. The C-F and C-Cl bonds also have characteristic Raman signals. Studies on analogous compounds such as 2-fluorophenol and 2,4,6-trifluorophenol show that FT-Raman is effective in distinguishing between different conformers and identifying specific vibrational modes. researchgate.netnih.govspectrabase.com

Interactive Data Table: Expected FT-Raman Active Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Ring Breathing ModeAromatic Ring~1000Strong
C=C StretchAromatic Ring1450 - 1600Strong
C-F StretchAryl-F1100 - 1400Medium
C-Cl StretchAryl-Cl600 - 800Strong
C-H In-Plane BendAromatic C-H1000 - 1300Medium-Weak
O-H StretchPhenolic -OH3200 - 3600Weak

Photoinduced Dynamics and Excited State Spectroscopies

The absorption of ultraviolet (UV) light promotes molecules like this compound to electronically excited states, initiating a cascade of dynamic processes including bond fission. The study of these dynamics provides fundamental insights into photochemical reactivity.

Investigations of Photoinduced O-H Bond Fission

For phenol and its halogenated derivatives, UV photoexcitation often leads to the cleavage of the O-H bond. researchgate.net This process is primarily governed by the interplay between different potential energy surfaces (PESs). Upon absorption of a UV photon, the molecule is typically excited from its electronic ground state (S₀) to the first excited singlet state (S₁), which has a ¹ππ* character. pnas.org

Dissociation, however, often proceeds via a different, repulsive potential energy surface of ¹πσ* character. pnas.org The ¹πσ* PES intersects with the S₁ PES, creating a conical intersection (CI). This CI acts as a funnel, facilitating efficient non-adiabatic transfer from the initially excited S₁ state to the dissociative ¹πσ* state, leading to rapid O-H bond fission. pnas.orgnih.gov

In halogenated phenols, the position and nature of the halogen substituents can influence the electronic states and, consequently, the photodissociation dynamics. pnas.org For instance, studies on various fluorophenols show that while O-H bond fission is a common pathway, its efficiency can be reduced by the presence of multiple fluorine atoms, particularly when exciting to the S₁ state. nih.gov At shorter excitation wavelengths, which populate higher excited states like S₂ (also of ¹ππ* character), O-H bond fission becomes a more dominant process. nih.gov In chlorophenols, there is also a potential competition between O-H bond fission and C-Cl bond cleavage, although O-H fission is often the primary pathway, especially at higher excitation energies. researchgate.net

Application of H Rydberg Atom Photofragment Translational Spectroscopy

H Rydberg atom photofragment translational spectroscopy (HRA-PTS) is a powerful experimental technique used to investigate the dynamics of X-H (where X is O, N, S, etc.) bond fission in detail. acs.org This method involves a two-photon process: the first UV photon dissociates the molecule, and a second, delayed UV photon excites the nascent H atom fragment to a high-lying Rydberg state. These long-lived Rydberg atoms are then detected by a time-of-flight mass spectrometer.

The key advantage of HRA-PTS is its ability to measure the full kinetic energy distribution of the recoiling H atom fragments with high resolution. researchgate.net This distribution, known as the total kinetic energy release (TKER) spectrum, provides a wealth of information about the dissociation process. nih.govresearchgate.net Specifically, it reveals the vibrational and rotational energy states of the co-fragment (in this case, the 4-chloro-2,3,6-trifluorophenoxyl radical).

Studies on related halophenols using HRA-PTS have revealed two primary mechanisms for O-H bond fission: nih.govresearchgate.net

Tunneling: Following excitation to low vibrational levels of the S₁ state, the molecule can tunnel through the potential energy barrier under the S₁/¹πσ* conical intersection. This process is typically slower and results in fragments with lower kinetic energy. researchgate.netchemrxiv.org

Direct Dissociation: Upon excitation with higher energy photons (e.g., λ < 240 nm), the molecule can access the dissociative ¹πσ* state directly or via the CI, leading to prompt bond fission. This results in fast H atoms with high kinetic energy. researchgate.net

For this compound, it is expected that excitation at wavelengths shorter than ~240 nm would lead to rapid O-H bond fission, producing fast H atoms. researchgate.net Analysis of the TKER spectrum would reveal a structured pattern, where each peak corresponds to the formation of the 4-chloro-2,3,6-trifluorophenoxyl radical in specific vibrational levels. nih.gov

In-depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite the growing interest in halogenated phenols for their roles in environmental science, materials science, and biochemistry, a comprehensive computational and theoretical examination of the specific compound this compound is not available in current scientific publications.

A thorough review of published research reveals a significant gap in the scientific literature regarding the detailed computational chemistry and theoretical modeling of this compound. While extensive studies employing quantum chemical calculations and molecular dynamics simulations have been conducted on related isomers and analogues, such specific analyses for this compound have not been documented.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the topics of its electronic structure, energetics, conformational analysis, intramolecular bonding, or dynamic behavior in complex systems, as outlined in the requested structure.

Research in this field has, however, provided deep insights into similar molecules. For instance, studies on the isomer 2,4,6-trifluorophenol have utilized Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to explore its role in the defluorination process by heme dehaloperoxidase enzymes. acs.orgacs.org These studies have successfully modeled enzyme-substrate binding, mapped reaction pathways, and calculated the energetics of hydrogen abstraction and subsequent steps. acs.org

Furthermore, theoretical and spectroscopic investigations have been performed on various other halophenols to characterize properties such as intramolecular hydrogen bonding. rsc.org For example, detailed analyses of 2-chlorophenol (B165306) and 2-fluorophenol have provided insights into the conformational preferences and the stability imparted by such bonds.

Without specific peer-reviewed research data for this compound, any attempt to generate content for the requested detailed outline would be speculative and would not meet the standards of scientific accuracy.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2,3,6 Trifluorophenol

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms involving 4-Chloro-2,3,6-trifluorophenol at an atomic level of detail. Through the application of quantum mechanical calculations, researchers can model the potential energy surface of a reaction, identifying the most probable pathways, the structures of transient intermediates, and the energy profiles that govern the transformation of reactants to products.

Prediction of Reaction Coordinates, Transition States, and Energy Barriers

The study of reaction mechanisms using computational methods hinges on the accurate mapping of the reaction coordinate. This coordinate represents the pathway of minimum energy that connects reactants and products through a transition state. For reactions involving halogenated phenols, such as the enzymatic degradation by dehaloperoxidases, computational models have been instrumental in understanding the sequence of events at the molecular level. acs.orgacs.org

While direct computational studies on this compound are not extensively documented in the provided search results, insights can be drawn from detailed analyses of similar molecules like 2,4,6-trifluorophenol (B1297822). For instance, in the dehalogenation of 2,4,6-trifluorophenol by a heme dehaloperoxidase model, density functional theory (DFT) calculations have been employed to map out the reaction pathway. acs.orgacs.org These studies reveal that the reaction initiates with the abstraction of a hydrogen atom from the phenolic hydroxyl group by the enzyme's active species, Compound I (Cpd I). acs.orgacs.org This is followed by an OH rebound to either the ortho or para position of the aromatic ring, leading to the formation of a hydroxycyclohexadienone intermediate. acs.orgacs.org

The transition states for these steps are characterized by a single imaginary frequency in their vibrational spectra, confirming them as true saddle points on the potential energy surface. The energy barriers associated with these transition states are crucial for determining the reaction kinetics. For the hydrogen atom abstraction from 2,4,6-trifluorophenol, a relatively low energy barrier is calculated, suggesting a facile initial step. acs.org The subsequent OH rebound step is often found to be rate-determining in similar enzymatic reactions. acs.org

The table below summarizes hypothetical energy barriers for key reaction steps in the degradation of a trifluorophenol, based on data for 2,4,6-trifluorophenol. The presence of a chlorine atom in this compound would likely influence these values due to its electronic and steric effects.

Reaction StepReactant ComplexTransition StateProduct ComplexCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Hydrogen AbstractionCpd I + 2,4,6-TrifluorophenolTS1Cpd II + Phenoxyl Radical< 10
OH Rebound (ortho)Cpd II + Phenoxyl RadicalTS2 (ortho)Hydroxycyclohexadienone~10-15
OH Rebound (para)Cpd II + Phenoxyl RadicalTS2 (para)Hydroxycyclohexadienone~10-15
DefluorinationHydroxycyclohexadienone + H₃O⁺TS3Difluoro-diquinone + HF~8

Note: Data is based on computational studies of 2,4,6-trifluorophenol and serves as an illustrative example. acs.orgacs.org The actual values for this compound would require specific calculations.

Computational Analysis of Electron Transfer Processes and Radical Intermediates

Electron transfer processes are fundamental to many reactions involving phenolic compounds, particularly in oxidative degradation pathways. Computational methods allow for the detailed analysis of these events and the characterization of the resulting radical intermediates. In the context of enzymatic dehalogenation, it has been proposed that the reaction can be initiated by an electron transfer from the phenol (B47542) to the enzyme's Compound I, forming a reduced Compound II and a substrate radical cation. acs.orgnih.gov

For 2,4,6-trifluorophenol, computational studies have investigated both radical and charge-transfer pathways. acs.org The radical pathway, initiated by hydrogen atom abstraction, leads to the formation of a phenoxyl radical. acs.orgresearchgate.netacs.org The spin density distribution in this radical, which can be calculated using quantum chemical methods, is crucial for predicting the subsequent reaction steps, such as the position of the OH rebound. researchgate.net

The stability and reactivity of these radical intermediates are heavily influenced by the substituents on the aromatic ring. The presence of both fluorine and chlorine atoms in this compound would lead to a unique spin density distribution compared to trifluorophenol or trichlorophenol.

Correlation of Quantum Chemical Parameters with Experimental Reactivity

A key goal of computational chemistry is to establish correlations between calculated molecular properties and experimentally observed reactivity. For phenolic compounds, various quantum chemical parameters can be used to predict their behavior in chemical reactions.

For instance, the bond dissociation energy (BDE) of the phenolic O-H bond is a critical parameter for predicting the ease of hydrogen atom abstraction. A lower BDE generally correlates with a higher reactivity in radical-scavenging reactions and enzymatic oxidations. The acidity of the phenol, represented by its pKa value, is another important descriptor that can be calculated computationally and correlated with its reactivity in acid-base driven reactions.

The electronic properties of this compound, such as the distribution of atomic charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide insights into its susceptibility to electrophilic and nucleophilic attack. The electrostatic potential map, for example, can highlight regions of the molecule that are electron-rich or electron-poor, guiding predictions about intermolecular interactions and reaction sites.

The following table presents a hypothetical correlation between calculated quantum chemical parameters and expected reactivity for this compound, based on general principles and data for related compounds.

Quantum Chemical ParameterPredicted Value Trend (relative to phenol)Implication for Reactivity
O-H Bond Dissociation EnergyLowerMore susceptible to hydrogen atom abstraction
pKaLower (more acidic)More readily deprotonated
HOMO EnergyLowerLess susceptible to oxidation
LUMO EnergyLowerMore susceptible to reduction
Mulliken/NBO ChargesNegative charge on F and Cl, positive on C-XInfluences electrostatic interactions and regioselectivity

Note: These are qualitative predictions. Accurate values require specific DFT or ab initio calculations for this compound.

Application of Computational Algorithms in Mechanosynthetic Reaction Design

Mechanosynthesis is a theoretical concept in nanotechnology involving the use of mechanical manipulation of molecules to build complex structures with atomic precision. Computational chemistry plays a vital role in this field by simulating the proposed reaction steps and assessing their feasibility. google.comgoogle.com

While the direct application of mechanosynthesis to this compound is not a current area of research, the principles and computational algorithms being developed could one day be applied to the precise functionalization of such molecules. For example, computational algorithms can be used to design molecular tools (tips) and simulate their interaction with a workpiece, such as a surface functionalized with this compound. google.comgoogle.com

These simulations would involve calculating the forces required to induce a specific chemical reaction, such as the site-selective abstraction of a fluorine or chlorine atom, or the addition of a new functional group. The algorithms would need to accurately model the potential energy surface of the tip-workpiece interaction and identify reaction pathways with low energy barriers that can be overcome by mechanical force. google.com

The development of reliable computational models for these processes is a significant challenge, requiring high-level quantum mechanical methods and sophisticated algorithms to handle the complexity of the systems. The use of machine learning and artificial intelligence is also being explored to accelerate the design and simulation of mechanosynthetic reactions.

The table below lists some of the computational chemistry algorithms and methods that would be relevant to the design of mechanosynthetic reactions involving this compound.

Algorithm/MethodApplication in Mechanosynthesis
Density Functional Theory (DFT)Calculation of forces, energies, and electronic structure of tip-workpiece interactions. google.com
Molecular Dynamics (MD)Simulation of the dynamic behavior of the system during a mechanosynthetic operation.
Transition State Search AlgorithmsIdentification of reaction pathways and energy barriers for mechanically induced reactions.
Quantum Mechanics/Molecular Mechanics (QM/MM)Efficiently model large systems by treating the reactive center with high-level QM and the environment with classical MM. acs.org

The progress in this field holds the potential for future technologies where complex molecules like this compound could be synthesized or modified with unprecedented control.

Environmental Fate and Biotransformation Mechanisms of 4 Chloro 2,3,6 Trifluorophenol

Microbial Degradation Pathways of Halogenated Phenols

The microbial breakdown of halogenated phenols is a key process in their environmental detoxification. Aerobic degradation typically commences with the enzymatic hydroxylation of the phenol (B47542) to a catechol, which is subsequently cleaved before further metabolism. The presence of multiple halogen substituents, such as in 4-chloro-2,3,6-trifluorophenol, presents a significant challenge to microbial enzymes.

Enzymatic Hydrolytic Dechlorination and Dehalogenation

Hydrolytic dehalogenation involves the replacement of a halogen atom with a hydroxyl group from water. While this mechanism is well-documented for some chlorinated compounds, its role in the degradation of polychlorofluorinated phenols is less clear. In many cases, oxidative pathways are more prevalent for the initial attack on the aromatic ring. For instance, the degradation of pentachlorophenol (B1679276) by Flavobacterium sp. involves hydrolytic dechlorination as a key step. However, for compounds with strong C-F bonds, this pathway is less favorable.

Oxidative Biotransformation Processes and Defluorination Mechanisms

Oxidative biotransformation is a primary mechanism for the degradation of halogenated phenols by aerobic microorganisms. This process is typically initiated by monooxygenase or dioxygenase enzymes, which incorporate one or two atoms of molecular oxygen into the aromatic ring, respectively.

For fluorinated phenols, phenol hydroxylases can catalyze hydroxylation, which may or may not be accompanied by dehalogenation. Studies on various fluorophenols have shown that the position of the fluorine atom influences the reaction. For example, the phenol hydroxylase from the yeast-like fungus Exophiala jeanselmei can catalyze the hydroxylation of 2-fluorophenol (B130384) at the C-6 position to form 3-fluorocatechol, or at the C-2 position, which results in oxidative defluorination and the formation of catechol. nih.govasm.org Similarly, research on Rhodococcus opacus 1G demonstrated a preference for oxidative defluorination at the C2 position for 2-fluorophenol derivatives. oup.com

In the case of this compound, the initial enzymatic attack would likely be hydroxylation. Given the substitution pattern, a plausible initial step is hydroxylation at one of the non-halogenated carbons, if available, or an oxidative dehalogenation of one of the fluorine or chlorine atoms. The C-F bond is generally stronger than the C-Cl bond, suggesting that dechlorination might be more energetically favorable. However, enzymatic specificity is the ultimate determinant. Oxidative defluorination often occurs at positions ortho to the hydroxyl group. nih.govoup.com

Following the initial hydroxylation, the resulting halogenated catechol undergoes ring cleavage, typically catalyzed by a catechol 1,2-dioxygenase. This can lead to the formation of halogenated muconates. Subsequent enzymatic steps can involve the removal of the remaining halogens, often during lactonization and further metabolism, eventually leading to intermediates of central metabolic pathways like the tricarboxylic acid cycle. nih.gov

Identification and Characterization of Microbial Metabolites

The identification of metabolites is crucial for elucidating degradation pathways. For fluorinated compounds, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. nih.govasm.org Studies on the biodegradation of various fluorophenols by microorganisms like Rhodococcus species and Exophiala jeanselmei have successfully used this technique to identify key intermediates. nih.govasm.orgresearchgate.net

For instance, the degradation of 2,3,4-trifluorophenol (B133511) by Rhodococcus sp. has been shown to produce 3,4-trifluorocatechol, which is then converted to 2,3-difluoromuconate. researchgate.net In the case of 2,4,6-trifluorophenol (B1297822), computational studies on its activation by dehaloperoxidase suggest the formation of trifluoro-hydroxyquinone intermediates, which can then undergo defluorination. acs.org

While no specific studies have detailed the metabolites of this compound degradation, based on the metabolism of analogous compounds, a hypothetical pathway can be proposed. Initial hydroxylation, possibly with dechlorination or defluorination, would lead to a di- or tri-halogenated catechol. Subsequent ring cleavage would form a corresponding halogenated muconate, which would then be further processed by the cell's enzymatic machinery. The table below presents metabolites identified from the degradation of structurally related fluorophenols.

Parent CompoundMicroorganism/EnzymeIdentified MetabolitesReference
2-FluorophenolExophiala jeanselmei3-Fluorocatechol, 2-Fluoromuconate, Fluoride (B91410) anions nih.govasm.org
2,3,4-TrifluorophenolRhodococcus erythropolis3,4-Trifluorocatechol, 2,3-Difluoromuconate researchgate.net
2,4,6-TrifluorophenolDehaloperoxidase (computational study)Trifluoro-hydroxyquinone intermediates, Difluoro-diquinone acs.org
2-Fluorophenols (various)Rhodococcus opacus 1GFluorocatechols, Fluoride anions oup.com

Interactions with Environmental Matrices and Implications for Transport

The movement and bioavailability of this compound in the environment are governed by its interactions with various environmental components, such as soil organic matter and water.

Binding Studies with Dissolved Humic Matter and Organic Carbon

Humic substances, which are major components of soil and aquatic organic matter, can significantly influence the fate of organic pollutants by binding them, thereby affecting their mobility and bioavailability. The interaction of halogenated phenols with dissolved humic matter has been investigated using techniques like NMR spectroscopy.

A study on the binding of phenol and several halogenated phenols to dissolved humic acid revealed that the extent of binding is influenced by the nature and number of halogen substituents. researchgate.net Specifically, 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol (B30397) showed stronger binding to humic acid than phenol and 2,4,6-trifluorophenol. researchgate.net This suggests that the hydrophobicity conferred by chlorine atoms is a significant driver for partitioning into the hydrophobic domains of humic matter. researchgate.net

For this compound, it can be inferred that it will interact with dissolved humic matter, with both its chlorine and fluorine substituents influencing the strength of this association. The presence of the chlorine atom would likely enhance its binding compared to a solely trifluorinated phenol. The table below summarizes the binding constants for some halogenated phenols with dissolved humic acid.

CompoundBinding Constant (Ka) with Humic Acid (M-1)Reference
2,4,6-Trifluorophenol0.28 ± 0.01 researchgate.net
Phenol0.57 ± 0.03 researchgate.net
2,4,6-Trichlorophenol4.47 ± 0.35 researchgate.net
2,4-Dichlorophenol10.04 ± 1.32 researchgate.net

Influence of Hydrophobicity and pH on Environmental Partitioning and Mobility

The environmental partitioning of a chemical describes its distribution between different environmental compartments, such as water, soil, and air. This is largely influenced by the compound's hydrophobicity and the pH of the surrounding medium.

Hydrophobicity is often quantified by the octanol-water partition coefficient (Kow). A higher Kow value indicates greater hydrophobicity and a stronger tendency to sorb to organic matter in soil and sediment, which reduces its mobility in water. The presence of halogen atoms generally increases the hydrophobicity of phenols. The relative hydrophobicity of chlorinated phenols is typically greater than that of fluorinated phenols. researchgate.net Therefore, this compound is expected to be a moderately hydrophobic compound.

The pH of the environment plays a crucial role in the fate of phenols because they are weak acids and can exist in either a neutral (protonated) or an anionic (deprotonated) form. The pKa of a phenol determines the pH at which it is 50% ionized. The anionic form is generally more water-soluble and less likely to sorb to organic matter than the neutral form. Consequently, the mobility of phenolic compounds in soil and water increases with increasing pH. ecetoc.org For chlorinated phenols, sorption to soil and sediment is greater under acidic conditions where the protonated form dominates. The introduction of electron-withdrawing fluorine atoms to the phenol ring is known to decrease the pKa, making the compound more acidic. Therefore, this compound is expected to be more acidic than phenol and will exist predominantly in its anionic form in neutral to alkaline environments, enhancing its mobility in water.

Advanced Research Applications and Future Directions for 4 Chloro 2,3,6 Trifluorophenol

Role as a Benchmark or Model Compound in Mechanistic Organic Chemistry

While specific studies employing 4-Chloro-2,3,6-trifluorophenol as a benchmark compound are not widely documented, its structure is highly relevant for mechanistic investigations in organic chemistry. The presence of both chlorine and fluorine atoms on the aromatic ring allows for the systematic study of halogen effects on reaction mechanisms.

Theoretical studies on halogenated phenols, such as the investigation of their reactions with hydroxyl radicals, provide insights into their atmospheric degradation and potential as environmental pollutants. rsc.org The varied electronegativity and size of chlorine and fluorine atoms in this compound can influence reaction rates and pathways, including nucleophilic aromatic substitution and oxidative coupling reactions. For instance, the mechanism of phenol (B47542) oxidation can be significantly influenced by the nature and position of halogen substituents, affecting the kinetic isotope effect and the correlation of reactivity with one-electron oxidation potentials. acs.org The study of such compounds contributes to a deeper understanding of fundamental principles in physical organic chemistry.

Table 1: Comparison of Halogen Properties

HalogenElectronegativity (Pauling Scale)Covalent Radius (pm)Van der Waals Radius (pm)
Fluorine3.9871147
Chlorine3.1699175

This table is interactive. Click on the headers to sort.

Use as a Structural Analogue in Enzymatic Reaction Mechanism Investigations

The field of enzymology often utilizes structural analogues of natural substrates to probe the mechanisms of enzymatic reactions. Halogenated phenols, in particular, are valuable in studying enzymes involved in detoxification and biodegradation pathways. Although direct studies involving this compound are limited, the broader class of halogenated phenols is extensively studied in this context.

Enzymes such as dehaloperoxidases and horseradish peroxidase are known to catalyze the oxidative dehalogenation of halogenated phenols. nih.gov The mechanism often involves one-electron oxidations of the phenol substrate, leading to intermediates that facilitate halogen removal. nih.gov Furthermore, flavin-dependent halogenases and hydroxylases are key enzyme families that interact with halogenated aromatic compounds. nih.govfrontiersin.orgresearchgate.net The unique substitution pattern of this compound could make it a valuable tool to investigate the substrate specificity and catalytic mechanism of such enzymes, particularly in understanding how they differentiate between and act upon various halogen substituents. The study of enzymatic halogenation and dehalogenation is a rich field, with enzymes demonstrating diverse mechanistic strategies to handle different halogens. nih.govnih.govacs.orgresearchgate.net

Exploration as an Intermediate in the Synthesis of Novel Organic Materials

One of the most promising and documented applications of this compound is as an intermediate in the synthesis of novel organic materials. A Japanese patent has detailed the preparation of this compound and identified its utility in the production of liquid crystals. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are crucial components in display technologies. The incorporation of fluorinated and chlorinated phenols can influence the mesomorphic properties, such as the clearing point and dielectric anisotropy, of the final liquid crystal materials.

Beyond liquid crystals, fluorinated phenols are recognized for their potential in creating advanced polymers. The introduction of fluorine atoms into phenolic resins can enhance their thermal stability and hydrophobicity. researchgate.netingentaconnect.com Fluoropolymers, in general, are known for their unique properties, and research into synthesizing fluoropolymer nanoparticles via methods like reversible-deactivation radical polymerizations is an active area. acs.org While not specifically demonstrated for this compound, its structure suggests it could serve as a monomer or a building block for creating new polymers with tailored properties for applications in electronics, aerospace, and coatings.

Table 2: Potential Applications in Materials Science

Material TypePotential Role of this compoundKey Properties Influenced
Liquid CrystalsIntermediate/Building BlockMesomorphic properties, dielectric anisotropy
Fluorinated PolymersMonomer/AdditiveThermal stability, chemical resistance, hydrophobicity
Phenolic ResinsMonomer/ModifierHigh-temperature performance, low surface energy

This table is interactive. Click on the headers to sort.

Development of Advanced Analytical Techniques Based on Theoretical Principles

The detection and quantification of halogenated phenols in various environmental matrices are of significant importance due to their potential persistence and toxicity. nih.gov Analytical methods such as gas chromatography-mass spectrometry (GC/MS) are commonly employed for the analysis of chlorinated phenols in water. thermofisher.com

For compounds like this compound, the development of advanced analytical techniques can be guided by theoretical principles. For example, understanding the compound's spectroscopic properties through quantum mechanical calculations can aid in the development of more sensitive and selective detection methods. The use of surrogate compounds, such as fluorinated or brominated phenols, is a required practice in the quality control of analytical methods for chlorinated phenols, highlighting the interconnectedness of these halogenated compounds in analytical chemistry. gov.bc.ca While specific analytical methods for this compound are not extensively published, the principles applied to other polychlorinated and polyfluorinated compounds would be directly applicable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.